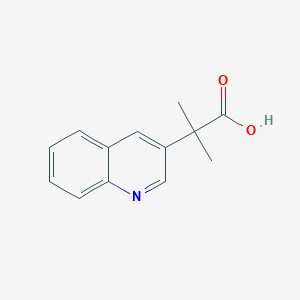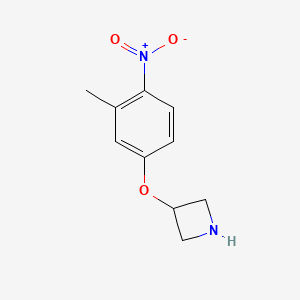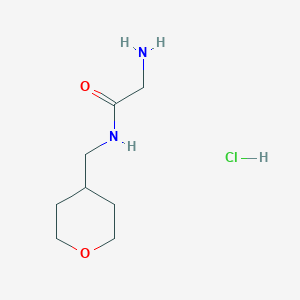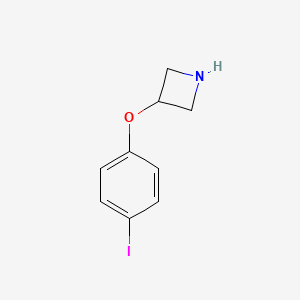![molecular formula C12H16BrCl2NO B1441196 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219972-49-2](/img/structure/B1441196.png)
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride
説明
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride (4-BCPMP) is a chemical compound that has been studied for its potential applications in scientific research. 4-BCPMP is a derivative of piperidine, a cyclic organic compound found in nature, and is composed of two aromatic rings, a bromine atom, and a chlorine atom. 4-BCPMP has been studied for its potential applications in organic synthesis and drug discovery.
科学的研究の応用
Metabolic Activity in Obese Rats
Research by Massicot, Steiner, and Godfroid (1985) demonstrated that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a structurally related compound, reduces food intake and weight gain in obese rats. This compound increased free fatty acid concentration in treated obese rats, indicating its potential in metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Impact on Feeding Behavior and Toxicity
Another study by Massicot, Thuillier, and Godfroid (1984) focused on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride's effects on feeding behavior. It was found to affect the satiety center by reducing obesity in mice without psychotropic activity, indicating its potential for understanding feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effects
Research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), showed that it increases energy expenditure by elevating resting oxygen consumption. This compound stimulated mitochondrial oxygen consumption and disrupted oxidative phosphorylation, suggesting a link to resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Lipolytic Effects
A study by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride to incubation mediums led to an increase in glycerol release from adipocytes. This dose-dependent stimulation highlights its potential for understanding lipid metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).
Synthesis and Biological Activities
Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and evaluated them for various biological activities. This study demonstrates the versatility of piperidine derivatives in pharmacological research, highlighting potential applications in analgesic and antifungal activities (Rameshkumar et al., 2003).
Synthesis and Growth-Promoting Activity
Omirzak et al. (2013) researched the synthesis of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, finding that certain derivatives had high growth-promoting activity in plants. This indicates potential agricultural applications of piperidine derivatives (Omirzak et al., 2013).
Antibacterial Potential
A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including those with piperidine structures, showed moderate antibacterial activity, particularly against Gram-negative strains (Iqbal et al., 2017).
特性
IUPAC Name |
4-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIYNLEYGSZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Hydroxyethyl)amino]nicotinic acid](/img/structure/B1441114.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)


![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)
